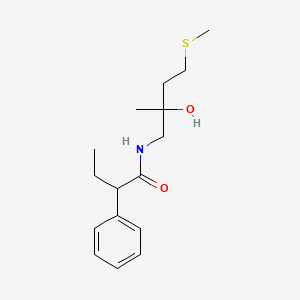

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide is a butanamide derivative featuring a hydroxy group, a methylthio (SCH3) moiety, and a phenyl substituent. Its molecular formula is C16H23NO2S, with a molecular weight of 293.4 g/mol (calculated).

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-4-14(13-8-6-5-7-9-13)15(18)17-12-16(2,19)10-11-20-3/h5-9,14,19H,4,10-12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNABOVEVLCTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide, often referred to in the literature as a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), has garnered attention due to its biological activity and potential applications in various fields, including animal nutrition and human health. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a hydroxyl group, a methylthio group, and a phenylbutanamide moiety. This configuration contributes to its biological functions and interactions within biological systems.

Biological Activity Overview

This compound exhibits several biological activities:

- Metabolic Effects : Research indicates that HMTBA can influence metabolic pathways related to methionine synthesis. It has been shown to enhance the plasma flux of methionine when infused in animal models .

- Antioxidant Properties : Studies suggest that HMTBA supplementation leads to increased production of antioxidant metabolites such as taurine and reduced glutathione, which are crucial for mitigating oxidative stress .

- Ruminant Nutrition : The isopropyl ester form of HMTBA (HMBi) has been observed to effectively supply metabolizable methionine for ruminants. Approximately 50% of HMBi is absorbed directly through the rumen wall into the bloodstream, where it is converted into methionine .

Case Study: Effects on Dairy Cows

A study evaluating the impact of HMTBA supplementation on high-producing Holstein cows revealed significant findings regarding body weight and condition score:

| Variable | Control Group | HMTBA Group | SEM | p-Value |

|---|---|---|---|---|

| Body Weight (D1) | 745 | 733 | 6.8 | 0.21 |

| Body Weight (D42) | 753 | 751 | 6.6 | 0.89 |

| ΔBW (Change in Body Weight) | +7.6 | +17.6 | 5.8 | 0.09 |

| Body Condition Score (D1) | 3.27 | 3.08 | 0.06 | <0.01 |

| Body Condition Score (D42) | 3.23 | 3.36 | 0.08 | 0.12 |

| ΔBCS (Change in BCS) | -0.04 | +0.28 | 0.09 | <0.01 |

This table illustrates that while body weight changes were not statistically significant, improvements in body condition score were noted with HMTBA supplementation, indicating potential benefits for ruminant health and productivity .

The mechanism by which HMTBA affects metabolism involves its role as a precursor in the synthesis of L-methionine from methylthioadenosine (MTA). In chick liver studies, it was demonstrated that HMB synthesized from MTA could be utilized for methionine synthesis, highlighting its importance in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents and backbone modifications:

Table 1: Structural Comparison of Butanamide Derivatives

Key Observations:

- Substituent Diversity: The target compound’s phenyl group contrasts with the 4-chlorophenoxy substituent in the analog from , which introduces electronegative chlorine and ether oxygen. This likely enhances lipophilicity and metabolic stability compared to the phenyl group.

- Its higher molecular weight (466.68 g/mol) may reduce bioavailability compared to the target compound.

Physicochemical and Functional Implications

Hydroxy and Methylthio Groups :

- The hydroxy group in the target compound and enhances water solubility and hydrogen-bonding capacity, which may improve binding to polar biological targets.

- The methylthio group (common in and the target compound) contributes to lipophilicity and sulfur-mediated interactions (e.g., covalent binding or metabolic oxidation). This group is absent in and , which instead use thioxomethyl or heterocyclic sulfur.

Molecular Weight and Bioavailability :

- Lower molecular weight (293.4 g/mol) of the target compound compared to (466.68 g/mol) and (666.85 g/mol) suggests better membrane permeability and oral bioavailability, aligning with Lipinski’s "Rule of Five" guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.